![molecular formula C26H28N4O3 B3000835 N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethoxyphenyl)ethanediamide CAS No. 906159-12-4](/img/structure/B3000835.png)
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethoxyphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethoxyphenyl)ethanediamide involves multiple steps and can be derived from the methodologies described in the provided papers. For instance, the synthesis of tetrahydroisoquinolinones involves the reaction of homophthalic anhydride with N-substituted benzylamine, which can yield various diastereoisomers depending on the solvent and temperature conditions used . Another approach to synthesizing dihydroisoquinolinone derivatives is reported, where a series of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and evaluated for their biological activity . Additionally, the synthesis of conformationally restricted derivatives of ethylenediamine compounds, which are structurally related to the target compound, has been described, providing insights into the potential synthetic routes that could be adapted .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of a 3,4-dihydroisoquinoline derivative was determined by X-ray diffraction analysis, revealing its monoclinic system and space group . This information is crucial for understanding the three-dimensional conformation of the target compound, which can influence its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of dihydroisoquinoline derivatives is influenced by their molecular structure. The presence of substituents on the isoquinoline core can lead to different reactivity patterns. For instance, the cyclization reactions involving aryl ketones, hydroxylamine, and alkynes can lead to the formation of isoquinolines and heterocycle-fused pyridines . These reactions are typically catalyzed by transition metals and can be used to introduce various functional groups into the dihydroisoquinoline scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroisoquinoline derivatives are determined by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect the compound's solubility, stability, and reactivity. For example, the introduction of ethoxy groups can increase the lipophilicity of the compound, potentially affecting its pharmacokinetic properties . The crystallographic analysis provides information on the density and molecular geometry, which are important for the compound's solid-state properties .
Mecanismo De Acción
While the mechanism of action for the specific compound you’re interested in is not available, a series of N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide derivatives were found to inhibit protein arginine methyltransferases 5 (PRMT5), which is an attractive drug target in the epigenetic field for the treatment of leukemia and lymphoma .
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(2-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-2-33-24-12-6-5-11-22(24)29-26(32)25(31)28-17-23(20-10-7-14-27-16-20)30-15-13-19-8-3-4-9-21(19)18-30/h3-12,14,16,23H,2,13,15,17-18H2,1H3,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYPYEQGYIGHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

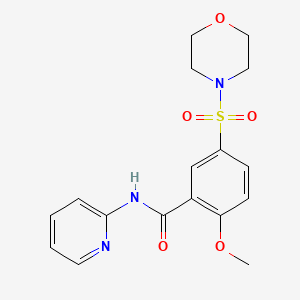

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B3000756.png)
![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3000757.png)

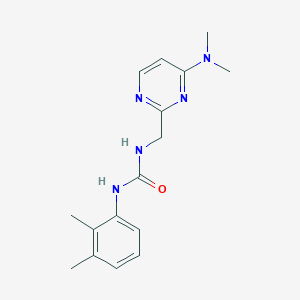

![N-[1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B3000762.png)
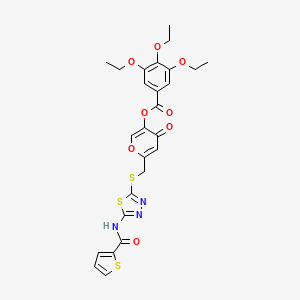

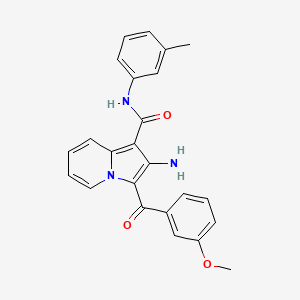
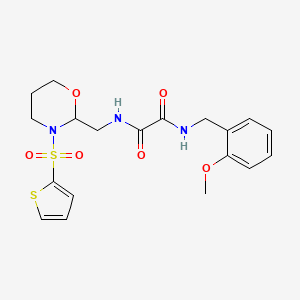
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-mesitylacetamide](/img/structure/B3000773.png)
![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3000775.png)